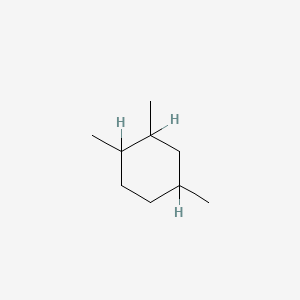

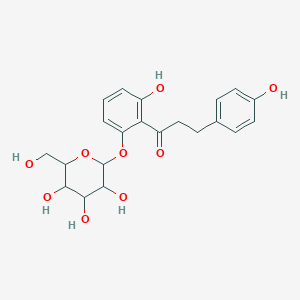

![molecular formula C₂₃H₂₈F₂O₆ B1142060 [(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 23674-85-3](/img/structure/B1142060.png)

[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of steroidal compounds, such as the title compound, often involves complex multi-step reactions. A related synthesis involves the crystal structure of a steroidal system where rings A and C adopt chair conformations, highlighting the intricacies of steroidal synthesis and the conformations these molecules can adopt (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds often involves a fused four-ring system, with varying conformations for each ring, such as chair, half-chair, and envelope conformations. These conformations play a crucial role in the chemical properties and reactivity of the compound (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes and their derivatives undergo various chemical reactions, including aromatisation, which has been discussed for derivatives synthesized from testosterone or substituted naphthalenes (O. Ribeiro et al., 1983)(O. Ribeiro et al., 1983). These reactions are essential for understanding the reactivity of such compounds.

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, have been characterized for related steroidal compounds. For instance, the crystal structure of a steroidal intermediate showed how intermolecular interactions can influence the overall stability and arrangement in the solid state (Q. Nie et al., 2006)(Q. Nie et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, can be inferred from studies on related compounds. For example, the synthesis and characterization of derivatives highlight the potential transformations these molecules can undergo, providing insights into their chemical behavior (A. Banaei et al., 2016)(A. Banaei et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6alpha,9alpha-Difluoroprednisolone 17-Acetate is the glucocorticoid receptor (GR), also known as NR3C1 . This receptor is a member of the nuclear receptor family of intracellular receptors and plays a crucial role in the regulation of inflammation and immune response.

Mode of Action

6alpha,9alpha-Difluoroprednisolone 17-Acetate, like other glucocorticoids, binds to the GR. Upon binding, the receptor undergoes a conformational change that allows it to translocate into the nucleus. Inside the nucleus, the glucocorticoid-GR complex binds to glucocorticoid response elements (GREs) in the DNA, leading to the transcription of anti-inflammatory and immunosuppressive genes .

Biochemical Pathways

The activation of the GR by 6alpha,9alpha-Difluoroprednisolone 17-Acetate leads to the modulation of several biochemical pathways. These include the suppression of pro-inflammatory cytokines like interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-alpha), and the promotion of anti-inflammatory proteins like annexin A1 and MAP kinase phosphatase-1 .

Pharmacokinetics

Like other glucocorticoids, it is expected to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate is a potent anti-inflammatory and immunosuppressive effect. This is due to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Action Environment

The action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy. Additionally, factors such as pH and temperature can affect its stability .

Propiedades

IUPAC Name |

[(6S,8S,10S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMLBBSUGDKFDL-IGTSIVQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha,9alpha-Difluoroprednisolone 17-Acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

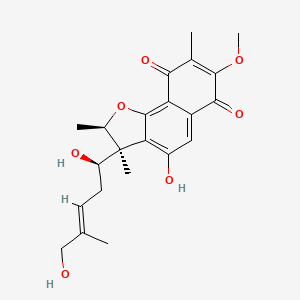

![VIC[mouse reduced]](/img/structure/B1141984.png)

![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)